molecular formula C15H14BrN3O2S B2434844 (5R,8S)-10-((2-bromophenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine CAS No. 2060918-30-9

(5R,8S)-10-((2-bromophenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine

Cat. No. B2434844
CAS RN: 2060918-30-9
M. Wt: 380.26
InChI Key: AMMPJWCJKGPIJC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine core, which is a six-membered ring containing two nitrogen atoms . Attached to this core is a 2-bromophenylsulfonyl group.

Scientific Research Applications

Synthesis and Biological Testing

(Isherwood et al., 2012) described the synthesis of a related compound, a potent 5-HT6 antagonist, derived from an epiminocyclohept[b]indole scaffold. This research highlights the compound's potential in biological testing, especially for neurological applications.

Intermediate in Pyrimidine Synthesis

(Hou et al., 2016) discussed the importance of similar pyrimidine compounds as intermediates in the synthesis of various biologically active compounds, indicating the significance of such molecules in pharmaceutical development.

Antimicrobial Activity

(El‐Wahab et al., 2015) and (Mittal et al., 2011) investigated compounds containing pyrimidine derivatives for their antimicrobial properties, suggesting potential applications in combating microbial infections.

Antiviral Properties

(Solomyannyi et al., 2019) focused on the synthesis of sulfonic cytosine derivatives with antiviral activity, emphasizing the role of pyrimidine derivatives in developing antiviral agents.

Inhibitory Actions in Biochemical Processes

(Cieplik et al., 2004) synthesized sulfonyl tetrahydropyrimido[4,5-d]pyrimidine derivatives and found them to exhibit antibacterial and antifungal activity, revealing their potential in inhibiting specific biochemical processes.

Antitumor Activity

(Elsherbeny et al., 2010) explored the antitumor activity of diarylsulfonylurea derivatives, suggesting the possible use of similar pyrimidine-based compounds in cancer therapy.

properties

IUPAC Name

12-(2-bromophenyl)sulfonyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2S/c16-12-3-1-2-4-15(12)22(20,21)19-10-5-6-14(19)11-8-17-9-18-13(11)7-10/h1-4,8-10,14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMPJWCJKGPIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2S(=O)(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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